2-Hydroxy-2'-deoxy-2'-fluoro-beta-D-arabino adenosine
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Overview
Description
2-Hydroxy-2’-deoxy-2’-fluoro-beta-D-arabino adenosine is a purine nucleoside analogue known for its significant antitumor activity. This compound targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . Its unique structure allows it to interfere with cellular processes, making it a valuable tool in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2’-deoxy-2’-fluoro-beta-D-arabino adenosine typically involves the fluorination of a deoxyadenosine precursor. The process can be summarized as follows:
Starting Material: 2’-deoxyadenosine.
Fluorination: Introduction of a fluorine atom at the 2’ position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: Hydroxylation at the 2 position using a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Batch Processing: Sequential addition of reagents in a controlled environment.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the fluorine atom, potentially replacing it with a hydrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, thiols.
Major Products:
Oxidized Derivatives: Various hydroxylated and ketone forms.
Reduced Products: Deoxyadenosine derivatives.
Substituted Compounds: Amino, thiol, and other substituted analogues.
Scientific Research Applications
2-Hydroxy-2’-deoxy-2’-fluoro-beta-D-arabino adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleoside analogues.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, causing chain termination and preventing further elongation. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
2’-Deoxy-2’-fluoroadenosine: Another fluorinated nucleoside with similar antitumor properties.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl cytosine: Known for its use in leukemia treatment.
Fludarabine: A fluorinated purine analogue used in the treatment of chronic lymphocytic leukemia.
Uniqueness: 2-Hydroxy-2’-deoxy-2’-fluoro-beta-D-arabino adenosine is unique due to its specific hydroxyl and fluorine substitutions, which enhance its stability and efficacy in targeting cancer cells. Its ability to induce apoptosis through DNA synthesis inhibition sets it apart from other nucleoside analogues .
Properties
IUPAC Name |
6-amino-9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(12)14-10(19)15-8(5)16/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUXNNJIKBFXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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